4-(5-Chloro-2-methoxyphenyl)phenol
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Overview
Description
4-(5-Chloro-2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 5-chloro-2-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phenol group to a quinone derivative.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Chloro-2-methoxyphenyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can undergo oxidation-reduction reactions, which may contribute to its antioxidant properties. Additionally, the compound can interact with microbial cell membranes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Chloro-5-methylphenol: Another similar compound with a methyl group in place of the methoxy group.
Uniqueness
4-(5-Chloro-2-methoxyphenyl)phenol is unique due to the presence of both chlorine and methoxy substituents on the phenol ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other phenol derivatives.
Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-7-4-10(14)8-12(13)9-2-5-11(15)6-3-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDSAMPQBGHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680727 |
Source
|
Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181278-17-0 |
Source
|
Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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